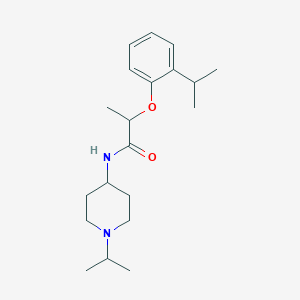
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes, including cell survival, neuroprotection, and neurotransmitter release. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine oxidase activity, and the activation of the sigma-1 receptor. These effects have been associated with analgesic, anti-inflammatory, and neuroprotective properties of this compound.
实验室实验的优点和局限性
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several future directions for research on 2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of the structure-activity relationship of this compound and its derivatives, and the exploration of new therapeutic applications of this compound in various diseases and conditions. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenol with 1-bromopropane to form the intermediate 2-(2-isopropylphenoxy)propanol, followed by the reaction with 1-isopropyl-4-piperidone to form this compound. This synthesis method has been optimized to achieve high yield and purity of this compound.
科学研究应用
2-(2-isopropylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. In pharmacology, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management. In neuroscience, this compound has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-14(2)18-8-6-7-9-19(18)24-16(5)20(23)21-17-10-12-22(13-11-17)15(3)4/h6-9,14-17H,10-13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEXPFONTQIDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5025909.png)


![2-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B5025920.png)
![4-fluoro-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5025931.png)
![ethyl 2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]butanoate](/img/structure/B5025935.png)
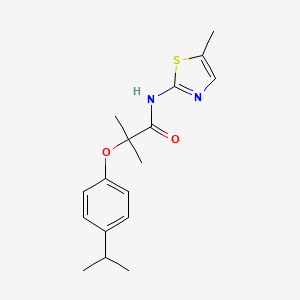
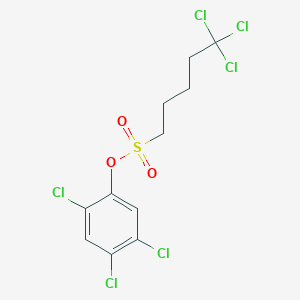
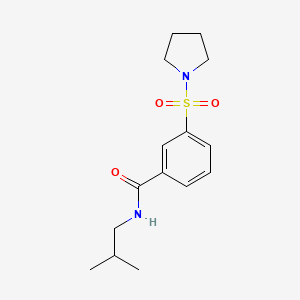
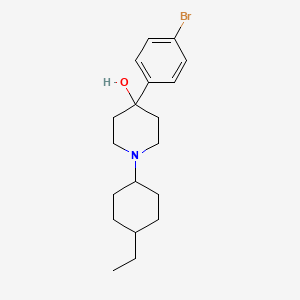
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5025969.png)
![2-[({4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}sulfonyl)(4-methylphenyl)amino]ethyl benzoate](/img/structure/B5025972.png)
![methyl 4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5025984.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-fluorobenzamide](/img/structure/B5025995.png)